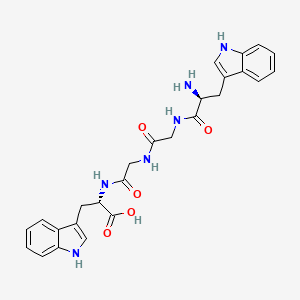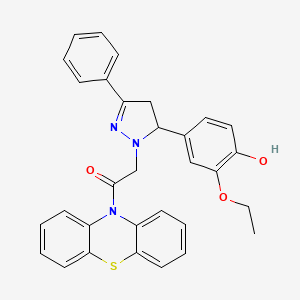
N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyclohexylcarbamimidoyl group attached to a 4-methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Activation of 4-methoxybenzoic acid with DCC.
Step 2: Formation of the N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, its potential anticancer activity may involve the induction of oxidative stress in tumor cells, leading to cell death.
Comparación Con Compuestos Similares
N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
- N,N’-dicyclohexylcarbamimidoyl oxime of cyclohexanone
- N,N’-dicyclohexylcarbodimide oxime of propane-2-one
- N,N’-dicyclohexylcarbamimidoyl oxime of pyridine-4-yl ethane
These compounds share the dicyclohexylcarbamimidoyl group but differ in their additional functional groups and overall structure. The unique combination of the dicyclohexylcarbamimidoyl group with the 4-methoxybenzamide moiety in N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
74074-34-3 |
|---|---|
Fórmula molecular |
C21H31N3O2 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H31N3O2/c1-26-19-14-12-16(13-15-19)20(25)24-21(22-17-8-4-2-5-9-17)23-18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3,(H2,22,23,24,25) |
Clave InChI |
IYKYYEGQHFWOAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(=NC2CCCCC2)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

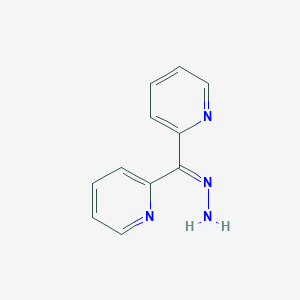
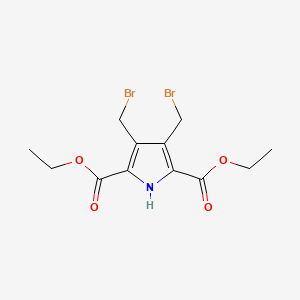

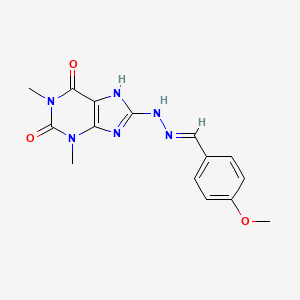

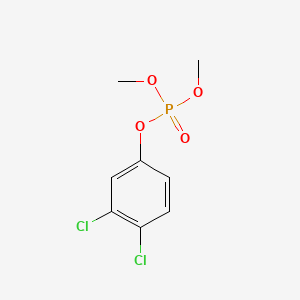
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
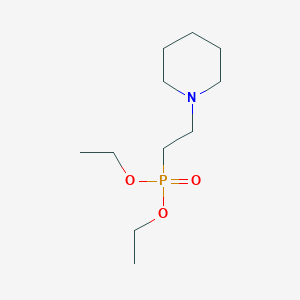
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)
